molecular formula C17H35N2O3+ B3281565 Decanoylamide Propylbetaine CAS No. 73772-45-9

Decanoylamide Propylbetaine

Cat. No.: B3281565
CAS No.: 73772-45-9
M. Wt: 315.5 g/mol
InChI Key: FPVJYHHGNGJAPC-UHFFFAOYSA-O
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Description

Decanoylamide Propylbetaine is a zwitterionic surfactant known for its amphoteric properties. It is widely used in various industries, including cosmetics and personal care products, due to its excellent foaming and cleansing abilities. The compound is characterized by its molecular formula C17H34N2O3 and a molecular weight of 314.46 g/mol .

Mechanism of Action

Target of Action

Capramidopropyl betaine primarily targets the surfaces it is applied to, such as skin and hair . It acts as a surfactant, reducing the surface tension of cosmetics and contributing to the even distribution of the product when used .

Mode of Action

As an amphoteric surfactant, capramidopropyl betaine has both a positive and a negative charge in its molecular structure . This allows it to interact with a variety of targets. It reduces static electricity by neutralizing the electrical charge on a surface, and it helps to keep surfaces clean . It also improves the quality of foam produced by increasing properties like volume, texture, and stability .

Biochemical Pathways

Capramidopropyl betaine is involved in the metabolism of choline . Many microorganisms utilize betaine and have evolved different metabolic pathways for its biosynthesis and catabolism . In the context of pool water disinfection, capramidopropyl betaine undergoes transformation under the action of active chlorine, forming a wide range of disinfection by-products .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be easily distributed and absorbed in aqueous environments.

Result of Action

The molecular and cellular effects of capramidopropyl betaine’s action are primarily related to its surfactant properties. It conditions the skin and hair, leaving them easy to comb, soft, and shiny . It also maintains the skin in good condition . In pool water, it can transform into a range of disinfection by-products .

Action Environment

The action, efficacy, and stability of capramidopropyl betaine can be influenced by environmental factors. For instance, in pool water, the presence of active chlorine can lead to the transformation of capramidopropyl betaine into various disinfection by-products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoylamide Propylbetaine is synthesized through a multi-step process involving the reaction of decanoic acid with 3-dimethylaminopropylamine to form decanoylamide. This intermediate is then reacted with chloroacetic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as heating, stirring, and pH adjustments to ensure the complete conversion of reactants .

Chemical Reactions Analysis

Types of Reactions: Decanoylamide Propylbetaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amides, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Decanoylamide Propylbetaine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Decanoylamide Propylbetaine is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective in various applications. Its ability to form stable micelles and enhance solubility sets it apart from other similar compounds .

Properties

IUPAC Name

2-[3-(decanoylamino)propyl-dimethylazaniumyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O3/c1-4-5-6-7-8-9-10-12-16(20)18-13-11-14-19(2,3)15-17(21)22/h4-15H2,1-3H3,(H-,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVJYHHGNGJAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891978
Record name Capramidopropyl betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

73772-45-9
Record name N-(Carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-1-popanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73772-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capramidopropyl betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Capramidopropyl betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxymethyl)dimethyl-3-[(1-oxodecyl)amino]propylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRAMIDOPROPYL BETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ93EE887Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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